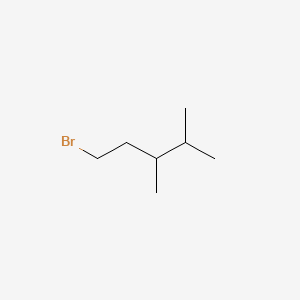

1-Bromo-3,4-dimethylpentane

Description

Contextualization of 1-Bromo-3,4-dimethylpentane in Organic Chemistry

This compound is a member of the halogenated alkanes, or alkyl halides, a fundamental class of compounds in organic chemistry. iitk.ac.inscribd.com These molecules consist of an alkane framework with one or more hydrogen atoms replaced by halogens. In this specific case, a bromine atom is attached to a branched heptane (B126788) isomer. Alkyl halides are represented by the general formula R-X, where 'R' is an alkyl group and 'X' is a halogen. scribd.com

The compound is classified as a primary (1°) alkyl halide because the carbon atom bonded to the bromine atom is only attached to one other carbon atom. iitk.ac.in This structural characteristic is crucial as it influences the compound's reactivity. Primary alkyl halides are typically susceptible to nucleophilic substitution reactions, particularly through an SN2 mechanism, and can also undergo elimination reactions. The polarity of the carbon-bromine bond, with the bromine atom being more electronegative, creates a partial positive charge on the carbon, making it a target for nucleophiles. iitk.ac.in Due to their reactivity, halogenated alkanes like this compound serve as important intermediates in organic synthesis, allowing for the introduction of various functional groups.

Structural Characteristics and Nomenclature of this compound

The systematic IUPAC name for this compound is this compound. This name precisely describes its molecular structure: a five-carbon main chain (pentane) with a bromine atom on the first carbon, a methyl group on the third, and a second methyl group on the fourth carbon. Its molecular formula is C₇H₁₅Br. lookchem.com

The key structural features include a primary bromoalkane functional group and a branched alkyl chain containing two separate methyl substituents. This branching distinguishes it from other structural isomers with the same molecular formula, such as 1-bromo-2,2-dimethylpentane (B1374200) or 1-bromo-4,4-dimethylpentane.

Properties of this compound Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6570-92-9 |

| Molecular Formula | C₇H₁₅Br |

| Molecular Weight | 179.10 g/mol |

| SMILES Code | CC(C)C(C)CCBr |

| LogP | 3.06350 |

Data sourced from multiple references. lookchem.combldpharm.comechemi.com

Stereochemical Considerations and Isomerism of Branched Bromoalkanes

The structure of this compound presents significant stereochemical interest due to the presence of chiral centers. A chiral center is typically a carbon atom bonded to four different groups, which results in molecules that are non-superimposable on their mirror images. iitk.ac.inlibretexts.org Such molecules are termed "chiral" and can exist as stereoisomers. libretexts.org

In this compound, both carbon-3 and carbon-4 are chiral centers:

Carbon-3 is attached to a hydrogen atom, a methyl group, an ethyl-bromide group, and an isopropyl group.

Carbon-4 is attached to a hydrogen atom, a methyl group, a propyl-bromide group, and a methyl group.

The presence of two distinct chiral centers means that the compound can exist in multiple stereoisomeric forms. The maximum number of possible stereoisomers can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. savemyexams.com For this compound (n=2), there can be a maximum of 2² = 4 stereoisomers.

These four stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images). The pairs are:

(3R, 4R) and (3S, 4S)

(3R, 4S) and (3S, 4R)

The relationship between isomers from different pairs (e.g., between the (3R, 4R) and (3R, 4S) forms) is that of diastereomers—stereoisomers that are not mirror images of each other. This stereoisomerism is a critical feature, as different stereoisomers can exhibit distinct biological activities and chemical behaviors. This is a key difference when compared to its structural isomer, 1-bromo-4,4-dimethylpentane, which lacks any chiral centers due to the symmetrical arrangement of two methyl groups on the same carbon and is therefore achiral.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15Br |

|---|---|

Molecular Weight |

179.10 g/mol |

IUPAC Name |

1-bromo-3,4-dimethylpentane |

InChI |

InChI=1S/C7H15Br/c1-6(2)7(3)4-5-8/h6-7H,4-5H2,1-3H3 |

InChI Key |

FPYOHXBSIZXFCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3,4 Dimethylpentane

Direct Bromination Approaches for Alkanes and Alcohol Precursors

Direct bromination of the corresponding alkane, 2,3-dimethylpentane, represents a potential synthetic route, though it is complicated by issues of regioselectivity inherent to the reaction mechanism.

The bromination of an alkane proceeds via a free-radical chain reaction, which is typically initiated by heat or ultraviolet (UV) light. libretexts.orgmsu.eduyoutube.com This energy input causes the homolytic cleavage of the relatively weak bromine-bromine bond, generating two bromine radicals. libretexts.orgmsu.edu The reaction then proceeds through a series of propagation steps where a bromine radical abstracts a hydrogen atom from the alkane to form hydrogen bromide and an alkyl radical. This alkyl radical then reacts with a molecule of Br₂ to yield the alkyl bromide product and another bromine radical, which continues the chain.

The three main stages of the mechanism are:

Initiation: Br₂ → 2 Br• (under UV light or heat)

Propagation:

R-H + Br• → R• + HBr

R• + Br₂ → R-Br + Br•

Termination: Radicals combine to end the chain (e.g., 2 Br• → Br₂; R• + Br• → R-Br).

A critical factor in free-radical halogenation is regioselectivity—the preference for reaction at a particular position in a molecule. The stability of the intermediate alkyl radical determines the major product. The order of radical stability is tertiary > secondary > primary. youtube.comchemistrysteps.com

Free-radical bromination is known to be highly selective. libretexts.orgmsu.edupearson.com The hydrogen abstraction step is endothermic, and according to Hammond's postulate, the transition state resembles the products (the alkyl radical and HBr). reddit.com This means the stability of the resulting radical has a significant influence on the activation energy, and the reaction will strongly favor the pathway that forms the most stable radical.

In the case of the parent alkane for 1-bromo-3,4-dimethylpentane (which is 2,3-dimethylpentane), there are primary, secondary, and tertiary hydrogens. The high selectivity of bromination would lead to the preferential abstraction of a tertiary hydrogen, resulting in the formation of 2-bromo-2,3-dimethylpentane or 3-bromo-2,3-dimethylpentane as the major product, rather than the desired primary halide, this compound. youtube.comyoutube.com

Regarding stereoselectivity, if the halogenation reaction creates a new stereocenter, a racemic mixture of enantiomers is typically formed. pressbooks.pub This is because the intermediate alkyl radical is trigonal planar, and the incoming halogen has an equal probability of attacking from either face of the plane. pressbooks.pub

| Hydrogen Type | Chlorination (Relative Rate) | Bromination (Relative Rate) | Resulting Radical Stability |

|---|---|---|---|

| Primary (1°) | 1 | 1 | Least Stable |

| Secondary (2°) | 3 - 4.5 | 80 - 82 | Intermediate |

| Tertiary (3°) | 5 - 5.5 | 1600 - 1640 | Most Stable |

Conversion from Alcohol Precursors of this compound

A more reliable and selective method for synthesizing this compound is through the conversion of its corresponding alcohol precursor, 3,4-dimethylpentan-1-ol. This approach avoids the regioselectivity issues of direct alkane bromination.

Primary and secondary alcohols can be effectively converted to alkyl bromides using reagents like phosphorus tribromide (PBr₃). commonorganicchemistry.combyjus.comlibretexts.org This reaction is generally preferred over using hydrobromic acid (HBr) because it avoids the harsh acidic conditions that can lead to carbocation rearrangements, particularly with secondary alcohols. masterorganicchemistry.comchemistrysteps.com

The reaction mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the phosphorus atom of PBr₃. byjus.comorgosolver.com This converts the hydroxyl group (-OH), a poor leaving group, into a dibromophosphite group (-OPBr₂), which is an excellent leaving group. libretexts.orgpressbooks.pub A bromide ion, displaced in the initial step, then acts as a nucleophile and attacks the carbon atom bonded to the leaving group in a classic Sₙ2 reaction, resulting in the alkyl bromide. libretexts.orgchemistrysteps.comorgosolver.com

| Reagent | Formula | Typical Substrates | Mechanism |

|---|---|---|---|

| Phosphorus Tribromide | PBr₃ | Primary & Secondary Alcohols | Sₙ2 |

| Hydrobromic Acid | HBr | Tertiary, Secondary, Primary Alcohols | Sₙ1 (for 2°, 3°), Sₙ2 (for 1°) |

| Thionyl Bromide | SOBr₂ | Primary & Secondary Alcohols | Sₙ2 |

| Appel Reaction | CBr₄, PPh₃ | Primary & Secondary Alcohols | Sₙ2 |

The stereochemical outcome of a reaction is a crucial aspect of synthesis, particularly when chiral centers are involved. The conversion of an alcohol to an alkyl bromide using PBr₃ proceeds through an Sₙ2 mechanism. commonorganicchemistry.comchemistrysteps.compressbooks.pub A hallmark of the Sₙ2 reaction is the "backside attack" of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.comorgosolver.com This backside attack leads to an inversion of the stereochemical configuration at the reaction center. commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.comtransformationtutoring.com

If the carbon atom of the C-OH bond is a stereocenter, its configuration will be inverted in the resulting alkyl bromide. For the synthesis of this compound from 3,4-dimethylpentan-1-ol, the reaction occurs at a primary, achiral carbon (C-1). The precursor alcohol does contain a chiral center at C-3. However, since the reaction does not take place at this stereocenter, the configuration at C-3 remains unchanged during the conversion. Thus, if one starts with (R)-3,4-dimethylpentan-1-ol, the product will be (R)-1-bromo-3,4-dimethylpentane.

Halogen Exchange Reactions for Bromoalkane Synthesis

Halogen exchange reactions provide another route to synthesize alkyl bromides, most notably through the Finkelstein reaction or its variations. sciencemadness.org This method involves converting a different alkyl halide (such as an alkyl chloride) into the desired alkyl bromide.

The classic Finkelstein reaction is an Sₙ2 process that involves treating an alkyl halide with a metal halide salt in a suitable solvent. wikipedia.orgbyjus.comunacademy.com To synthesize this compound, one could start with 1-chloro-3,4-dimethylpentane (B13185633) and treat it with sodium bromide (NaBr) in a polar aprotic solvent like acetone (B3395972). wikipedia.orgbyjus.com

The reaction is an equilibrium process. wikipedia.orgadichemistry.com Its success relies on Le Châtelier's principle, where the reaction is driven towards the products by taking advantage of the differential solubility of the metal halide salts. sciencemadness.orgwikipedia.orgadichemistry.com In this case, sodium chloride (NaCl) is significantly less soluble in acetone than sodium bromide. As the reaction proceeds, NaCl precipitates out of the solution, removing it from the equilibrium and driving the reaction to completion to form the desired alkyl bromide. byjus.comadichemistry.com This method works best for primary halides due to the Sₙ2 mechanism's sensitivity to steric hindrance. sciencemadness.orgwikipedia.org

Advanced Synthetic Strategies for Enantiomerically Enriched this compound

The preparation of enantiopure this compound hinges on strategies that can introduce or isolate the desired stereochemistry. Key methodologies include the stereospecific conversion of a chiral alcohol, and the kinetic or dynamic kinetic resolution of a racemic mixture of the bromoalkane itself.

One of the most reliable and widely practiced strategies for obtaining enantiomerically enriched alkyl halides is through the stereospecific conversion of a chiral alcohol precursor. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This two-step approach first focuses on the asymmetric synthesis of the corresponding alcohol, in this case, (R)- or (S)-3,4-dimethylpentan-1-ol. A powerful method to achieve this is the asymmetric hydroboration-oxidation of a prochiral alkene, 3,4-dimethyl-1-pentene. yale.edumasterorganicchemistry.com Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., diisopinocampheylborane), can add across the double bond with high stereoselectivity. The subsequent oxidation of the resulting organoborane with hydrogen peroxide and a base delivers the chiral alcohol with a high degree of enantiomeric purity. masterorganicchemistry.com

Once the enantiomerically enriched 3,4-dimethylpentan-1-ol is obtained, it can be converted to this compound. Reagents such as phosphorus tribromide (PBr₃) are highly effective for this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through an Sₙ2 mechanism, which results in a predictable inversion of the stereochemistry at the carbon atom bearing the hydroxyl group. libretexts.orgchemistrysteps.com This means that if the starting alcohol is the (S)-enantiomer, the resulting alkyl bromide will be the (R)-enantiomer, and vice versa. This stereochemical predictability is a significant advantage of this method.

Another advanced strategy is the kinetic resolution of a racemic mixture of this compound. nih.gov In kinetic resolution, a chiral catalyst or reagent is used to selectively react with one enantiomer of the racemate at a faster rate than the other. researchgate.net This leaves the unreacted starting material enriched in the less reactive enantiomer. While this method is effective, its major drawback is a theoretical maximum yield of 50% for the enantioenriched, unreacted starting material.

To overcome the 50% yield limitation of traditional kinetic resolution, a more sophisticated approach known as dynamic kinetic resolution (DKR) can be employed. nih.govrsc.org In a DKR process, the enantiomers of the racemic starting material are rapidly interconverted under the reaction conditions. This in situ racemization allows the chiral catalyst to continuously convert the entire racemic mixture into a single, enantiomerically enriched product, thus enabling a theoretical yield of up to 100%. For a substrate like this compound, a DKR could involve a chiral catalyst that facilitates a substitution or elimination reaction on one enantiomer, while a racemization catalyst ensures that the less reactive enantiomer is continuously converted back into the reactive one. For instance, peptide-catalyzed asymmetric bromination has been used in the dynamic kinetic resolution of biaryl atropisomers, demonstrating the potential of catalytic systems to control stereochemistry in complex mixtures. nih.gov

Below is a data table summarizing representative results for the key steps in the synthesis of a chiral bromoalkane via the stereospecific conversion of a chiral alcohol, a widely applicable and reliable method.

| Step | Substrate | Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Yield |

| 1. Asymmetric Hydroboration | (Z)-2-Butene | Diisopinocampheylborane [(-)-Ipc₂BH] | (S)-2-Butanol (after oxidation) | >98% | High |

| 2. Bromination (with inversion) | Chiral Secondary Alcohol | Phosphorus Tribromide (PBr₃) | Chiral Secondary Alkyl Bromide | High (stereospecific) | Good to High |

Reactivity and Mechanistic Studies of 1 Bromo 3,4 Dimethylpentane

Nucleophilic Substitution Reactions (S_N1 and S_N2)

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. The mechanism of this substitution can be either unimolecular (S_N1) or bimolecular (S_N2), depending on various factors including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

S_N1 Pathway: Carbocation Formation and Rearrangements

The S_N1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. leah4sci.com For 1-bromo-3,4-dimethylpentane, the initial departure of the bromide ion would lead to the formation of a primary carbocation. Primary carbocations are inherently unstable.

However, the initially formed primary carbocation is prone to rearrangement to a more stable carbocation. libretexts.org This can occur via a hydride shift or an alkyl shift from an adjacent carbon. libretexts.org In the case of the this compound carbocation, a 1,2-hydride shift from the tertiary carbon (C3) to the primary carbocation center (C1) would result in a more stable tertiary carbocation. Such rearrangements are driven by the increased stability of the resulting carbocation. libretexts.orgyoutube.com Once the more stable tertiary carbocation is formed, it can be attacked by a nucleophile to yield the substitution product. libretexts.org

It is important to note that S_N1 reactions are typically favored in polar protic solvents, which can stabilize the carbocation intermediate through solvation. numberanalytics.comlibretexts.org

S_N2 Pathway: Steric Effects and Transition State Analysis

The S_N2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. libretexts.org The rate of an S_N2 reaction is highly sensitive to steric hindrance around the reaction center. libretexts.orgmasterorganicchemistry.com

In the case of this compound, while the bromine is attached to a primary carbon, which would typically favor an S_N2 reaction, the presence of bulky dimethyl groups on the adjacent carbons (C3 and C4) introduces significant steric hindrance. libretexts.orgreddit.com This steric bulk shields the electrophilic carbon from the backside attack of the nucleophile, making the S_N2 pathway less favorable. libretexts.org The transition state for the S_N2 reaction of a sterically hindered substrate is higher in energy, leading to a slower reaction rate. libretexts.org

Therefore, despite being a primary alkyl halide, this compound is expected to undergo S_N2 reactions at a significantly slower rate compared to less hindered primary alkyl halides. libretexts.org

Solvent Effects and Reaction Pathway Preferences

The choice of solvent plays a crucial role in determining whether a reaction proceeds via an S_N1 or S_N2 pathway. numberanalytics.comlibretexts.org

Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding and are effective at stabilizing both the leaving group anion and the carbocation intermediate in an S_N1 reaction. numberanalytics.comlibretexts.org This stabilization lowers the activation energy for the S_N1 pathway. libretexts.org

Polar aprotic solvents , such as acetone (B3395972) and dimethylformamide (DMF), lack acidic protons and are therefore unable to hydrogen bond as effectively. numberanalytics.com They are good at solvating cations but not as effective at solvating anions. This type of solvent favors S_N2 reactions because it does not strongly solvate the nucleophile, leaving it more available to attack the substrate. numberanalytics.com

For this compound, the choice of solvent will significantly influence the reaction outcome. A polar protic solvent would favor the S_N1 pathway by stabilizing the potential carbocation intermediate, especially the rearranged tertiary carbocation. Conversely, a polar aprotic solvent would be the preferred choice for attempting an S_N2 reaction, although the inherent steric hindrance of the substrate would still be a major limiting factor.

| Solvent Type | Preferred Pathway | Rationale |

| Polar Protic (e.g., water, ethanol) | S_N1 | Stabilizes the carbocation intermediate and the leaving group. numberanalytics.comlibretexts.org |

| Polar Aprotic (e.g., acetone, DMSO) | S_N2 | Solvates the cation but not the anion, leaving the nucleophile more reactive. numberanalytics.com |

| Nonpolar (e.g., hexane, benzene) | Generally slow for both | Does not effectively stabilize charged intermediates or transition states. libretexts.org |

Elimination Reactions (E1 and E2)

Elimination reactions of this compound lead to the formation of alkenes through the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

E1 Pathway: Competition with S_N1 Reactions

The E1 (Elimination Unimolecular) reaction mechanism shares the same initial step as the S_N1 reaction: the formation of a carbocation intermediate. leah4sci.comyoutube.com Consequently, E1 reactions are in direct competition with S_N1 reactions. youtube.com The carbocation intermediate can either be attacked by a nucleophile (S_N1) or a weak base can abstract a proton from an adjacent carbon to form a double bond (E1). youtube.com

Factors that favor the E1 pathway over the S_N1 pathway include:

Higher temperatures : Elimination reactions are generally favored by heat. chemistrysteps.com

Use of a weak, non-nucleophilic base : This discourages the S_N1 pathway. chemistrysteps.com

Formation of a more substituted (and thus more stable) alkene : The E1 reaction often follows Zaitsev's rule. dalalinstitute.comlibretexts.org

For this compound, after the formation and potential rearrangement of the carbocation, an E1 reaction can lead to the formation of multiple alkene products.

E2 Pathway: Regioselective and Stereoselective Outcomes (e.g., Zaitsev's Rule)

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously. dalalinstitute.com This reaction requires an anti-periplanar arrangement of the proton and the leaving group. libretexts.org

Regioselectivity (Zaitsev's Rule): When there are multiple types of β-hydrogens available for abstraction, the E2 reaction is regioselective. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. libretexts.orgmasterorganicchemistry.com In the case of this compound, there are two different β-carbons from which a proton can be abstracted: C2 and C4. Abstraction from C2 would lead to 3,4-dimethylpent-1-ene, while abstraction from C4 (after rearrangement for E1) is not a direct E2 possibility. The primary β-hydrogens are on C2.

However, the use of a sterically hindered base can lead to the formation of the Hofmann product (the less substituted alkene) as the major product. chadsprep.com

Stereoselectivity: The E2 reaction is also stereoselective. The requirement for an anti-periplanar transition state dictates the stereochemistry of the resulting alkene. libretexts.orglibretexts.org For acyclic systems like this compound, rotation around the C-C bond allows for the necessary conformation to be achieved for elimination to occur.

| Base | Major Product | Minor Product | Governing Principle |

| Small, strong base (e.g., sodium ethoxide) | More substituted alkene | Less substituted alkene | Zaitsev's Rule libretexts.orgmasterorganicchemistry.com |

| Bulky, strong base (e.g., potassium tert-butoxide) | Less substituted alkene | More substituted alkene | Hofmann's Rule (steric hindrance) chadsprep.com |

Influence of Base Strength and Temperature on Elimination

The elimination reactions of alkyl halides, such as this compound, are significantly influenced by the strength of the base and the reaction temperature. As a primary alkyl halide, this compound can undergo elimination via the E2 (bimolecular elimination) mechanism, which is in direct competition with the SN2 (bimolecular nucleophilic substitution) mechanism.

The E2 reaction rate is dependent on the concentration of both the alkyl halide and the base. crunchchemistry.co.uk The mechanism involves a concerted step where the base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the bromine, while simultaneously the carbon-bromine bond breaks and a double bond is formed. libretexts.org For this compound, the only β-hydrogens are on carbon-2. Therefore, the sole alkene product from an E2 reaction is 3,4-dimethylpent-1-ene.

Base Strength: The choice of base is critical in determining the ratio of elimination to substitution products.

Strong, Non-Bulky Bases: Strong but sterically unhindered bases, such as sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), can act as both strong bases and strong nucleophiles. With a primary substrate like this compound, these bases can lead to a mixture of the SN2 product (1-ethoxy-3,4-dimethylpentane, in the case of ethoxide) and the E2 product (3,4-dimethylpent-1-ene).

Strong, Bulky Bases: Sterically hindered bases, such as potassium tert-butoxide (KOtBu), favor elimination over substitution. crunchchemistry.co.uk The bulkiness of the base makes it difficult to approach the electrophilic carbon atom for an SN2 attack, but it can more easily abstract a sterically accessible β-hydrogen. crunchchemistry.co.uk Therefore, using a bulky base significantly increases the yield of the E2 product.

Temperature: Temperature plays a crucial role in the competition between substitution and elimination.

Elimination reactions generally have higher activation energies than substitution reactions because they involve the breaking of two bonds (C-H and C-Br). crunchchemistry.co.uk

Increasing the reaction temperature provides the necessary energy to overcome this higher activation barrier, thus favoring the elimination pathway. masterorganicchemistry.com Low temperatures tend to favor substitution. For instance, studies on similar secondary alkyl halides have shown that increasing the temperature from 25 °C to 80 °C can increase the proportion of elimination products significantly. masterorganicchemistry.com

The combined effects of base and temperature on the reaction of this compound are summarized in the table below.

| Base Type | Temperature | Favored Mechanism | Major Product |

|---|---|---|---|

| Strong, Non-Bulky (e.g., NaOEt) | Low | SN2 | Substitution Product (e.g., 1-ethoxy-3,4-dimethylpentane) |

| Strong, Non-Bulky (e.g., NaOEt) | High | E2 | Elimination Product (3,4-dimethylpent-1-ene) |

| Strong, Bulky (e.g., KOtBu) | Low or High | E2 | Elimination Product (3,4-dimethylpent-1-ene) |

Radical Reactions and Their Pathways

Radical reactions provide a primary pathway for the synthesis of alkyl halides from alkanes. The formation of this compound can be achieved through the free-radical bromination of 3,4-dimethylpentane using bromine (Br₂) in the presence of ultraviolet (UV) light or a radical initiator.

The mechanism proceeds through a chain reaction involving three stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of the bromine molecule by heat or light to generate two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the 3,4-dimethylpentane alkane to form a hydrogen bromide (HBr) molecule and an alkyl radical. This alkyl radical then reacts with another bromine molecule (Br₂) to form the bromoalkane product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other to form stable, non-radical species.

The selectivity of radical bromination is highly dependent on the stability of the radical formed. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. The relative rate of hydrogen abstraction by a bromine radical is approximately 1640 for a tertiary hydrogen, 82 for a secondary hydrogen, and 1 for a primary hydrogen. vaia.com

The starting alkane, 3,4-dimethylpentane, has several types of hydrogen atoms, leading to different possible monobrominated products.

Primary (1°): There are 12 primary hydrogens (on the four methyl groups).

Secondary (2°): There are 2 secondary hydrogens (on the C2 methylene (B1212753) group).

Tertiary (3°): There are 2 tertiary hydrogens (on C3 and C4).

The theoretical product distribution for the radical bromination of 3,4-dimethylpentane can be calculated as follows:

| Hydrogen Type | Number of Hydrogens | Relative Reactivity | Calculation | Relative Amount | Percentage Yield (%) | Product |

|---|---|---|---|---|---|---|

| Primary (1°) | 12 | 1 | 12 x 1 | 12 | 0.3% | This compound & 2-Bromo-2,3-dimethylpentane (from C5) |

| Secondary (2°) | 2 | 82 | 2 x 82 | 164 | 4.6% | 2-Bromo-3,4-dimethylpentane |

| Tertiary (3°) | 2 | 1640 | 2 x 1640 | 3280 | 95.1% | 3-Bromo-2,3-dimethylpentane |

| Total | 3456 | 100% |

Note: The primary hydrogens at C1 and the methyl group on C3 are equivalent, leading to this compound. The primary hydrogens on the other two methyl groups are also equivalent. The calculation shows the combined yield for all primary products.

Based on these calculations, the major product of the radical bromination of 3,4-dimethylpentane is overwhelmingly the tertiary bromide, 3-bromo-2,3-dimethylpentane. The desired product, this compound, is formed in only a very small percentage due to the low reactivity of primary hydrogens in this reaction.

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3,4 Dimethylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, a complete structural assignment can be achieved.

¹H NMR Spectral Interpretation: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 1-bromo-3,4-dimethylpentane is predicted to show six distinct signals, corresponding to the six unique proton environments in the molecule. The electronegative bromine atom significantly influences the chemical shifts of nearby protons, causing them to appear further downfield.

The methylene (B1212753) protons adjacent to the bromine atom (H-1) are expected to be the most deshielded. Protons on methyl groups are typically found in the most upfield region of the spectrum. The splitting of each signal, or its multiplicity, is determined by the number of neighboring nonequivalent protons according to the n+1 rule. For instance, a proton with 'n' adjacent nonequivalent protons will appear as a multiplet with 'n+1' peaks.

Predicted ¹H NMR Data for this compound

| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| H-a | -CH ₂-Br | ~ 3.4 | 2H | Triplet (t) |

| H-b | -CH ₂-CH₂- | ~ 1.8 | 2H | Multiplet (m) |

| H-c | -CH (CH₃)- | ~ 1.6 | 1H | Multiplet (m) |

| H-d | -CH (CH₃)₂ | ~ 1.5 | 1H | Multiplet (m) |

| H-e | -CH(CH ₃) | ~ 0.9 | 3H | Doublet (d) |

| H-f | -CH(CH ₃)₂ | ~ 0.85 | 6H | Doublet (d) |

¹³C NMR Spectral Analysis: Chemical Shifts and Multiplicity

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals, as each carbon atom exists in a unique chemical environment. The chemical shift of each carbon is influenced by its local electronic environment. bhu.ac.in The carbon atom bonded directly to the electronegative bromine (C-1) will have the largest chemical shift among the sp³ hybridized carbons. oregonstate.edu The chemical shifts of other alkyl carbons fall into predictable ranges. nih.govacs.orglibretexts.org The multiplicity of each signal in a proton-coupled spectrum (or inferred from a DEPT experiment) corresponds to the number of attached protons (n+1 rule: a CH₃ group appears as a quartet, a CH₂ as a triplet, and a CH as a doublet).

Predicted ¹³C NMR Data for this compound

| Carbon Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in coupled spectrum) |

| C-1 | C H₂-Br | ~ 35-45 | Triplet (t) |

| C-2 | -C H₂-CH₂- | ~ 30-40 | Triplet (t) |

| C-3 | -C H(CH₃)- | ~ 35-45 | Doublet (d) |

| C-4 | -C H(CH₃)₂ | ~ 25-35 | Doublet (d) |

| C-5 | -CH(C H₃) | ~ 15-25 | Quartet (q) |

| C-6 | -CH(C H₃)₂ | ~ 18-28 | Quartet (q) |

| C-7 | -CH(C H₃)₂ | ~ 18-28 | Quartet (q) |

Advanced NMR Techniques (e.g., COSY, HSQC) for Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously confirming the structure of complex molecules by revealing correlations between nuclei. solubilityofthings.comslideshare.net

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, the COSY spectrum would show cross-peaks connecting:

H-a with H-b

H-b with H-c

H-c with H-d and H-e

H-d with H-f

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons directly to the carbon atom to which they are attached. pressbooks.pubcolumbia.edu The HSQC spectrum provides definitive C-H connectivity. For instance, the proton signal at ~3.4 ppm (H-a) would show a cross-peak with the carbon signal at ~35-45 ppm (C-1), confirming the -CH₂-Br fragment. Each protonated carbon would show a similar correlation, allowing for the complete and unambiguous assignment of both the ¹H and ¹³C spectra. emerypharma.comresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. ksu.edu.sa

Identification of Characteristic Vibrational Modes of Halogenoalkanes

While much of the IR spectrum consists of a complex "fingerprint region" unique to the molecule, certain functional groups exhibit characteristic absorption bands. mvpsvktcollege.ac.in For a bromoalkane, the most diagnostic vibrations are:

C-H Stretching : The stretching vibrations of C(sp³)-H bonds are consistently found in the 2850-3000 cm⁻¹ region. wpmucdn.com

C-H Bending : The bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups appear in the 1470-1365 cm⁻¹ range.

C-Br Stretching : The carbon-bromine bond stretch is a key identifier for bromoalkanes. This absorption is typically strong and found in the fingerprint region, at approximately 690-515 cm⁻¹. orgchemboulder.comlibretexts.orgquora.comlibretexts.org

Correlation with Molecular Structure

The IR spectrum of this compound would be expected to display absorptions consistent with its alkyl halide structure. The presence of strong peaks in the 2850-2960 cm⁻¹ range confirms the saturated hydrocarbon framework. The key evidence for the bromo- functional group would be the observation of a strong absorption band in the lower frequency fingerprint region.

Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Structural Feature |

| 2850 - 2960 | C-H Stretch | Alkyl CH, CH₂, CH₃ groups |

| 1450 - 1470 | C-H Bend | CH₂ Scissoring |

| 1370 - 1385 | C-H Bend | CH₃ Symmetric Bend (Umbrella) |

| 515 - 690 | C-Br Stretch | Bromoalkane |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

While a specific experimental mass spectrum for this compound is not widely available in the literature, its fragmentation pattern can be predicted based on the well-established principles of mass spectrometry and the observed fragmentation of structurally similar compounds, such as other branched bromoalkanes and dimethylpentanes. aip.orglibretexts.orgdocbrown.info

The molecular ion (M⁺˙) of this compound would appear as a pair of peaks of nearly equal intensity at m/z 178 and 180, corresponding to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, respectively. msu.edu However, for highly branched alkanes, the molecular ion peak is often weak or even absent due to the high propensity for fragmentation. msu.eduucsb.edu

The primary fragmentation pathways for this compound are expected to involve the cleavage of C-C and C-Br bonds.

Loss of the Bromine Radical: A common fragmentation pathway for haloalkanes is the cleavage of the carbon-halogen bond. libretexts.org The loss of a bromine radical (•Br) from the molecular ion would result in a heptyl cation [C₇H₁₅]⁺ at m/z 99.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the bromine atom is also a likely fragmentation route. However, in the case of this compound, this would lead to the formation of a [CH₂Br]⁺ ion (m/z 93 and 95), which may not be a dominant pathway compared to the formation of more stable secondary and tertiary carbocations.

Cleavage of the Alkyl Chain: The fragmentation of the hydrocarbon backbone is expected to be significant, driven by the formation of stable carbocations. Cleavage is favored at the branched carbon atoms. ucsb.edu Based on the fragmentation of 2,4-dimethylpentane, the following fragment ions are predicted: docbrown.info

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 163/165.

Loss of an ethyl radical (•C₂H₅): This would produce an ion at m/z 149/151.

Loss of an isopropyl radical (•C₃H₇): Cleavage at the C3-C4 bond would result in the loss of an isopropyl group, leading to a [C₄H₈Br]⁺ ion at m/z 135/137. This is often a prominent peak in branched bromoalkanes. aip.org

Formation of a tert-butyl cation: Cleavage can also lead to the formation of a stable tert-butyl cation, [C₄H₉]⁺, at m/z 57, which is often a base peak in the mass spectra of branched alkanes. docbrown.info

Formation of an isopropyl cation: The formation of an isopropyl cation, [C₃H₇]⁺, at m/z 43 is also highly probable. docbrown.info

The following table summarizes the predicted diagnostic ions for this compound.

| m/z (Mass-to-Charge Ratio) | Predicted Ion | Predicted Origin |

| 178/180 | [C₇H₁₅Br]⁺˙ | Molecular Ion (M⁺˙) |

| 149/151 | [C₅H₁₀Br]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 135/137 | [C₄H₈Br]⁺ | Loss of an isopropyl radical (•C₃H₇) |

| 99 | [C₇H₁₅]⁺ | Loss of a bromine radical (•Br) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of ions with very high accuracy, typically to four or five decimal places. ucla.edualevelchemistry.co.uk This precision allows for the unambiguous determination of the elemental composition of an ion, as each nuclide has a unique and precise mass. libretexts.org

For this compound, the molecular formula is C₇H₁₅Br. Using the exact masses of the most abundant isotopes (¹²C = 12.00000 amu, ¹H = 1.00783 amu, ⁷⁹Br = 78.91834 amu, and ⁸¹Br = 80.91629 amu), the theoretical monoisotopic masses of the molecular ions can be calculated. libretexts.orgnih.gov

The ability of HRMS to measure masses with high precision would allow for the differentiation of this compound from other compounds that may have the same nominal mass but a different elemental composition. nih.gov For example, a compound with the formula C₈H₁₉OCl would also have a nominal mass of 178, but its exact mass would be significantly different.

The following table shows the calculated exact masses for the molecular ions of this compound.

| Molecular Formula | Isotope Combination | Calculated Exact Mass (amu) |

| C₇H₁₅Br | ¹²C₇¹H₁₅⁷⁹Br | 178.03571 |

| C₇H₁₅Br | ¹²C₇¹H₁₅⁸¹Br | 180.03366 |

By comparing the experimentally measured exact mass from HRMS to the calculated theoretical mass, the elemental formula of this compound can be confidently confirmed. ucla.edu

Computational and Theoretical Investigations of 1 Bromo 3,4 Dimethylpentane

Quantum Chemical Methods for Electronic Structure and Geometry

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons.

Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. For a molecule like 1-bromo-3,4-dimethylpentane, DFT calculations would be employed to find the most stable geometric arrangement of its atoms (geometry optimization). These calculations solve approximations of the Schrödinger equation to find the electron density that minimizes the total energy of the molecule.

Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G* or aug-cc-pVDZ, are commonly used for haloalkanes. researchgate.netrsc.org The choice of functional and basis set is a trade-off between computational cost and accuracy. nih.gov For this compound, these calculations would yield key parameters like bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length is expected to be around 1.97 picometers, and the C-C single bonds approximately 1.54 picometers, with bond angles around the sp3-hybridized carbons near the ideal tetrahedral angle of 109.5°, though slightly distorted due to steric strain from the bulky bromine and methyl groups.

A typical output from a DFT geometry optimization would include the optimized Cartesian coordinates of each atom and the resulting electronic energy. These foundational calculations are the starting point for all other computational predictions.

The process involves systematically rotating the dihedral angles of the molecule's backbone and performing an energy minimization for each resulting structure. For this compound, key rotations would be around the C1-C2, C2-C3, and C3-C4 bonds. The relative energies of the resulting conformers are determined primarily by steric interactions. Gauche interactions, where bulky groups are 60° apart, introduce steric strain and are higher in energy than anti-conformations, where they are 180° apart. csus.edu

The most stable conformer would likely arrange the bulky bromomethyl (-CH2Br), isopropyl, and methyl groups to minimize these unfavorable steric clashes. csus.edu A computational analysis would identify all unique energy minima on the potential energy surface and rank them by their relative stability.

Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data to illustrate the expected outcome of a conformer analysis. Actual values would require specific DFT calculations.

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Key Steric Interaction | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Lowest Energy) | ~180° (anti) | Minimal steric strain | 0.00 |

| 2 | ~60° (gauche) | Gauche: -CH2Br / Isopropyl | 0.95 |

| 3 | ~-60° (gauche) | Gauche: -CH2Br / Isopropyl | 0.95 |

| 4 | ~180° (anti) | Gauche: Methyl / Bromine | 1.50 |

Prediction of Spectroscopic Properties (NMR, IR) through Computational Approaches

Computational methods can predict spectroscopic data with high accuracy, aiding in structure elucidation and the interpretation of experimental results.

After obtaining the optimized geometries of the stable conformers, further calculations can be performed to predict their spectroscopic signatures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. This involves computing the second derivatives of the energy with respect to atomic displacements (a frequency calculation). Each calculated vibrational mode corresponds to a specific molecular motion (e.g., C-H stretch, C-Br stretch, CH2 wag). The results are often scaled by an empirical factor (e.g., ~0.97 for B3LYP) to better match experimental spectra, accounting for anharmonicity and other systematic errors in the calculation. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. tau.ac.il This calculation determines the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field. The calculated shielding values are then converted to chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all significant conformers.

Table 2: Representative Data for Computationally Predicted ¹H NMR Chemical Shifts This table shows a hypothetical comparison between predicted and experimental values for key protons in this compound, illustrating the typical accuracy of modern computational methods.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H on C1 (-CH2Br) | 3.45 | 3.42 |

| H on C3 | 1.98 | 1.95 |

| H on C4 | 1.75 | 1.72 |

| CH3 on C3 | 0.95 | 0.93 |

| CH3 on C4 | 0.88 | 0.86 |

Mechanistic Insights from Theoretical Reaction Dynamics

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions, providing insights that are often inaccessible through experiments alone. For this compound, key reactions to study would be nucleophilic substitution (SN2) and elimination (E2).

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Locating the exact geometry and energy of the TS is crucial for understanding reaction kinetics. Computational algorithms can search the potential energy surface for these first-order saddle points. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemguide.co.uk

For the SN2 reaction of this compound with a nucleophile (e.g., hydroxide), the TS would feature a pentacoordinate carbon with partially formed and partially broken bonds. For the E2 reaction, the TS would involve the simultaneous abstraction of a β-hydrogen by a base and the departure of the bromide leaving group. jove.com

The activation energy (ΔE‡ or ΔG‡) is calculated as the energy difference between the transition state and the initial reactant complex. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction.

This compound is a primary alkyl halide, which typically favors SN2 reactions. However, the methyl groups at the C3 and C4 positions introduce significant steric hindrance, which can slow down the SN2 pathway and allow the competing E2 elimination to become more significant. uniovi.eslibretexts.orglibretexts.org

Theoretical calculations can elucidate this competition by modeling both reaction pathways. By calculating the activation energies for the SN2 transition state and the E2 transition state, a direct comparison of their kinetic feasibility can be made. researchgate.netacs.org The pathway with the lower activation energy will be the dominant one under kinetic control. These calculations can quantify the impact of steric hindrance on reactivity, confirming and refining qualitative predictions from organic chemistry principles. uniovi.es

Table 3: Hypothetical Calculated Activation Energies for Competing Pathways This table illustrates how computational results could predict the outcome of the reaction of this compound with a strong, non-bulky base/nucleophile like hydroxide (B78521).

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| SN2 | Backside attack at C1 | 24.5 | Minor Product |

| E2 | Abstraction of H from C2 | 22.1 | Major Product |

Quantitative Structure-Property Relationship (QSPR) Modeling for Bromoalkanes

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational and mathematical approach to predict the physicochemical properties of chemical compounds based on their molecular structures. nih.govresearchgate.net These models are built by establishing a statistical correlation between calculated molecular descriptors, which encode structural information, and an experimentally measured property. researchgate.net For bromoalkanes, as with other classes of halogenated hydrocarbons, QSPR offers a powerful tool for estimating properties where experimental data may be scarce or difficult to obtain. molgen.deacs.org This is particularly valuable for environmental fate assessment, chemical engineering applications, and drug discovery, where properties like boiling point, vapor pressure, and biological partition coefficients are critical. nih.govmolgen.de

The fundamental workflow for developing a QSPR model involves several key steps: compiling and curating a dataset of compounds with known properties, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, constructing a mathematical model using statistical methods, and rigorously validating the model's predictive power. nih.govresearchgate.net

Research Findings and Model Development

Research into QSPR for haloalkanes, including bromoalkanes, has yielded robust models for predicting a variety of physical and chemical properties. The core of these studies lies in the selection of appropriate molecular descriptors and statistical techniques to build the predictive relationship.

Molecular Descriptors in Bromoalkane QSPR: A vast array of molecular descriptors can be calculated to represent a molecule's structure numerically. For bromoalkanes, these are typically categorized as:

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (the molecular graph). They describe aspects like molecular size, shape, and degree of branching. Examples include connectivity indices and path numbers. researchgate.netnih.gov

Geometrical Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors provide information about the molecule's spatial arrangement.

Constitutional Descriptors: These are the simplest descriptors, reflecting the basic composition of the molecule, such as atom counts (e.g., number of bromine or carbon atoms), molecular weight, and fragment counts. researchgate.netnih.gov

Electrostatic and Quantum-Chemical Descriptors: These descriptors, such as partial atomic charges and electrotopological state (E-state) indices, account for the electronic environment within the molecule. tandfonline.comscribd.com The E-state indices, which are relatively easy to calculate, have proven successful in predicting properties for large datasets. tandfonline.com

Table 1: Common Molecular Descriptor Types in Bromoalkane QSPR Models To view the data, click the Edit button in the top-right corner of the table.

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional | Based on the molecular formula and count of atoms and bonds. | Molecular Weight, Number of Bromine Atoms, Atom-type counts. |

| Topological | Numerical values derived from the 2D molecular graph, describing connectivity and branching. researchgate.net | Kier & Hall Connectivity Indices, Path Counts, Wiener Index. nih.gov |

| Geometrical | Derived from the 3D spatial arrangement of atoms. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. |

| Electronic | Reflect the electronic distribution within the molecule. tandfonline.com | Partial Atomic Charges, Dipole Moment, Electrotopological State (E-state) Indices. scribd.com |

Predictive Models and Performance: Multiple Linear Regression (MLR) is a commonly employed statistical method for building QSPR models due to its simplicity and interpretability. researchgate.netresearchgate.net More complex, non-linear methods like Artificial Neural Networks (ANN) are also used. researchgate.net

Boiling Point Prediction: The boiling point is a fundamental physical property that dictates a compound's volatility and environmental distribution. molgen.de Several studies have focused on developing QSPR models for the boiling points of haloalkanes. For instance, one study on a large dataset of 543 haloalkanes developed a seven-descriptor MLR model that showed a high quality of fit (R² = 0.99) and robustness. researchgate.net Another model using electrotopological state indices for a diverse set of halogenated alkanes achieved a correlation coefficient (r²) of 0.97. tandfonline.com The software MOLGEN-QSPR has been used to develop models for haloalkane boiling points that are noted to be more precise and simpler than previously reported ones. molgen.deacs.org

Gas Chromatographic Retention Indices: QSPR, often termed Quantitative Structure-Retention Relationship (QSRR) in this context, is extensively used to predict the gas chromatographic retention indices of compounds. researchgate.netsci-hub.ru This is vital for identifying unknown substances in complex mixtures. mdpi.com Studies on halogenated compounds have successfully established QSRR models using theoretical descriptors. researchgate.net For example, a model for 207 halogenated compounds using six structural descriptors achieved a high correlation coefficient of 0.994. researchgate.net These models can predict retention indices on various stationary phases, from non-polar to polar. mdpi.com

Physiologically Based Pharmacokinetic (PBPK) Model Parameters: QSPR models have been developed to predict key parameters used in PBPK models for volatile organic chemicals (VOCs), including haloalkanes. nih.gov These parameters, such as blood:air and tissue:air partition coefficients and hepatic clearance, are crucial for simulating the absorption, distribution, metabolism, and excretion (ADME) of substances in the body. nih.govnih.gov A study on 46 VOCs used multilinear additive models where the contribution of different molecular fragments (like -CH3, -Cl, -Br) was summed to predict these parameters. nih.gov

Table 2: Examples of QSPR/QSRR Model Performance for Haloalkanes To view the data, click the Edit button in the top-right corner of the table.

| Predicted Property | Compound Class | Method | No. of Compounds | Performance Metric | Source |

|---|---|---|---|---|---|

| Boiling Point | Haloalkanes (C1-C4) | MLR (7 descriptors) | 507 | R² = 0.99, R²cv = 0.98 | researchgate.net |

| Boiling Point | Halogenated Alkanes | E-State Indices | Validation Set | r² = 0.97, AME = 9.98 K | tandfonline.com |

| GC Retention Indices | Halogenated Compounds | MLR (6 descriptors) | 207 | R = 0.994, R²cv = 0.992 | researchgate.net |

| PBPK Partition Coefficients | Volatile Organic Chemicals (incl. haloalkanes) | Fragment-based Additive Model | 46 | Good reproduction of calibration set values | nih.gov |

(AME: Absolute Mean Error; R: Correlation Coefficient; R²: Coefficient of Determination; R²cv: Cross-validated R²)

These findings demonstrate that QSPR modeling is a mature and reliable technique for estimating the properties of bromoalkanes and related compounds. By leveraging computational power and statistical methods, these models provide essential data that supports chemical analysis, environmental science, and toxicology. nih.govtandfonline.com

Synthetic Applications and Chemical Transformations of 1 Bromo 3,4 Dimethylpentane

Role as a Key Intermediate in Organic Synthesis

1-Bromo-3,4-dimethylpentane is a pivotal intermediate in multi-step organic syntheses. Its primary function stems from the reactivity of the carbon-bromine bond, which allows for its conversion into a range of other functional groups. This transformation is fundamental to the construction of more complex molecules from simpler starting materials. The branched nature of its alkyl chain also introduces specific steric and electronic properties to the target molecules.

The conversion of this compound into organometallic reagents, such as Grignard and organolithium reagents, is a cornerstone of its utility. These reagents are powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds, a critical process in the assembly of complex organic frameworks.

Precursor for Construction of Complex Molecular Architectures

The structural characteristics of this compound make it a suitable precursor for the synthesis of intricate and sterically demanding molecules.

Formation of Sterically Hindered Organic Compounds

The 3,4-dimethylpentyl group, often referred to as a "bulky" or "sterically hindered" group, can be introduced into molecules using this compound as the starting material. This steric bulk can influence the reactivity and properties of the final compound. For instance, the presence of such a group can direct the stereochemical outcome of a reaction or can be used to create specific three-dimensional molecular shapes. While specific examples of the use of this compound in the synthesis of highly sterically hindered compounds are not extensively documented in readily available literature, the principles of organic synthesis suggest its utility in this area. The introduction of the 3,4-dimethylpentyl moiety can be achieved through nucleophilic substitution reactions or via the corresponding organometallic reagents.

Generation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The transformation of this compound into organometallic reagents is a key strategy for its use in synthesis.

Grignard Reagents:

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, (3,4-dimethylpentyl)magnesium bromide. This reaction is a classic example of the formation of an organomagnesium halide.

Reaction for the formation of (3,4-dimethylpentyl)magnesium bromide:

These Grignard reagents are highly reactive and serve as potent nucleophiles. They readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. This reactivity is fundamental to building more complex molecular skeletons.

Organolithium Reagents:

Similarly, this compound can be converted to its corresponding organolithium reagent, (3,4-dimethylpentyl)lithium, by reaction with lithium metal. Organolithium reagents are even more reactive and basic than their Grignard counterparts.

Reaction for the formation of (3,4-dimethylpentyl)lithium:

The increased reactivity of organolithium reagents makes them valuable for reactions with less reactive electrophiles and for use as strong bases in deprotonation reactions.

Table 1: Comparison of Grignard and Organolithium Reagents Derived from this compound

| Feature | (3,4-dimethylpentyl)magnesium bromide (Grignard) | (3,4-dimethylpentyl)lithium (Organolithium) |

| Reactivity | High | Very High |

| Basicity | Strong Base | Very Strong Base |

| Synthesis | Reaction with Magnesium | Reaction with Lithium |

| Common Solvents | Diethyl ether, THF | Hexane, Diethyl ether, THF |

Derivatization for Chiral Auxiliaries and Ligands

While direct and specific examples of the derivatization of this compound into chiral auxiliaries and ligands are not prominently reported, the potential for such transformations exists within the principles of asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Chiral ligands are used to create chiral catalysts for asymmetric transformations.

The synthesis of such molecules from this compound would likely involve a multi-step process. For instance, the bromide could be displaced by a nucleophile containing a chiral center, or the corresponding organometallic reagent could be reacted with a chiral electrophile. The resulting chiral molecule, now incorporating the 3,4-dimethylpentyl group, could then be further modified to function as a chiral auxiliary or ligand. The steric bulk of the 3,4-dimethylpentyl group could play a significant role in the stereochemical control exerted by these potential chiral molecules. Further research in this area could lead to the development of novel and effective tools for asymmetric synthesis.

Environmental Fate and Degradation Mechanisms of Branched Bromoalkanes

Biodegradation Pathways: Microbial Transformation and Enzyme Mechanisms

The breakdown of bromoalkanes in the environment can be facilitated by various microorganisms. researchgate.net This biodegradation is a critical process for the natural attenuation of these compounds.

Microbial transformation of bromoalkanes is often initiated by a dehalogenation step. nih.gov Several bacterial strains, particularly from the genus Pseudomonas, have demonstrated the ability to utilize bromoalkanes as a source of carbon and energy. nih.gov The degradation process for water-insoluble haloalkanes like 1-bromooctane (B94149) by Pseudomonas involves three key phases:

Extracellular emulsification : The bacteria produce a surface-active agent to emulsify the haloalkane. nih.gov

Dehalogenation : An inducible hydrolytic dehalogenase, which may be located in the periplasm, cleaves the carbon-bromine bond. nih.gov

Intracellular degradation : The resulting alcohol is then metabolized inside the cell. nih.gov

The central enzymes in this process are haloalkane dehalogenases (EC 3.8.1.5). wikipedia.org These enzymes belong to the α/β-hydrolase fold superfamily and catalyze the hydrolytic cleavage of the carbon-halogen bond, converting the haloalkane into a primary alcohol and a halide ion. wikipedia.orgnih.gov The reaction mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon atom bearing the bromine. This forms a covalent alkyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule activated by a histidine residue. wikipedia.orgoup.com

Research has identified several haloalkane dehalogenases with broad substrate specificity, capable of degrading a range of halogenated compounds. ebi.ac.ukresearchgate.net For instance, the haloalkane dehalogenase LinB from Sphingobium japonicum can act on various halogenated alkanes, alkenes, and cycloalkanes. ebi.ac.uk The diversity of these enzymes in microorganisms highlights nature's capacity to adapt to and degrade xenobiotic compounds. researchgate.net

| Enzyme/System | Organism(s) | Mechanism of Action | Substrates |

| Haloalkane Dehalogenase (HLD) | Pseudomonas sp., Rhodococcus rhodochrous, Sphingobium japonicum | Hydrolytic cleavage of the C-Br bond, forming an alcohol and a bromide ion. nih.govwikipedia.org | A wide range of haloalkanes, including bromoalkanes. nih.govebi.ac.uk |

| Reductive Dehalogenation Systems | Desulfovibrio sp. | Under anaerobic conditions, the halogen is removed and replaced with a hydrogen atom. | Primarily studied for highly halogenated aryl halides. nih.gov |

Abiotic Degradation Processes: Hydrolysis and Photolysis

In the absence of microbial activity, the degradation of 1-Bromo-3,4-dimethylpentane is governed by abiotic processes such as hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule cleaves a bond. For haloalkanes, this results in the substitution of the halogen atom with a hydroxyl group, forming an alcohol. epa.gov The rate of hydrolysis is dependent on the structure of the bromoalkane, as well as environmental conditions like temperature and pH. epa.gov For primary bromoalkanes, the hydrolysis reaction typically proceeds via an SN2 mechanism. However, the branching in the structure of this compound, particularly the methyl groups at positions 3 and 4, may introduce steric hindrance, potentially slowing the rate of hydrolysis compared to a straight-chain analogue. studylib.net Studies on bromoethane (B45996) show that its hydrolysis half-life can range from 5 days at 35°C to about 21-30 days at 25°C. inchem.org

Photolysis is the decomposition of a molecule by light. Halogenated hydrocarbons can undergo photolysis upon absorption of ultraviolet (UV) radiation. epa.gov The energy from the UV light can be sufficient to break the carbon-bromine bond, which is generally weaker than carbon-hydrogen or carbon-carbon bonds. This process generates a bromine radical and an alkyl radical. aip.org Studies on the photolysis of primary haloalkanes at various wavelengths have shown that the initial photochemical event is the cleavage of the carbon-halogen bond. aip.orgaip.org The resulting alkyl radical can then undergo further reactions. The effectiveness of photolysis as a degradation pathway depends on the availability of sunlight and the presence of other substances in the atmosphere or water that can influence the photochemical reactions. researchgate.net

| Process | Description | Influencing Factors | Products |

| Hydrolysis | Cleavage of the C-Br bond by water. epa.gov | Temperature, pH, molecular structure (steric hindrance). epa.govstudylib.net | 3,4-dimethylpentan-1-ol, Bromide ion. |

| Photolysis | Cleavage of the C-Br bond by UV radiation. aip.org | Wavelength of light, presence of photosensitizers. aip.orgresearchgate.net | 3,4-dimethylpentyl radical, Bromine radical. |

Environmental Persistence and Transport Modeling for Halogenated Hydrocarbons

The stability of the carbon-halogen bond contributes to the environmental persistence of many halogenated hydrocarbons. sustainability-directory.com These compounds can accumulate in soil, water, and air, and some have the potential to bioaccumulate in living organisms. sustainability-directory.comnih.gov The branching in the structure of this compound can influence its environmental persistence. Increased branching can sometimes hinder biodegradation, leading to a longer environmental half-life. nih.gov

The transport of halogenated hydrocarbons in the environment is governed by their physical and chemical properties, such as water solubility, vapor pressure, and their affinity for soil organic matter. nih.govresearchgate.net Compounds with low water solubility and high vapor pressure, which is expected for this compound, are more likely to volatilize into the atmosphere. inchem.org If released into the soil, they can be transported through leaching into groundwater. inchem.org

Contaminant fate and transport modeling is a crucial tool for predicting the movement and persistence of chemicals in the environment. anteagroup.comufz.de These models use mathematical equations to simulate the processes of advection (transport with the flow of water), dispersion (spreading due to variations in flow), and chemical reactions (like degradation). usgs.govyoutube.com For halogenated hydrocarbons, these models can help to:

Estimate the extent of a contamination plume in groundwater. anteagroup.com

Predict the concentration of the contaminant at different points in time and space. youtube.com

Assess the potential risk to environmental receptors like drinking water wells. anteagroup.com

Evaluate the effectiveness of different remediation strategies. ufz.de

These models incorporate data on the chemical's properties, the hydrogeological characteristics of the site, and the rates of degradation processes. anteagroup.comaps.org

| Factor | Influence on Environmental Fate | Modeling Consideration |

| Persistence | The stability of the C-Br bond can lead to long half-lives in the environment. sustainability-directory.com Branching may further increase persistence. nih.gov | Degradation rate constants (biotic and abiotic) are key input parameters. usgs.gov |

| Volatility | Low water solubility and a relatively high vapor pressure can lead to significant volatilization from water and soil surfaces. inchem.org | Henry's Law constant is used to model the partitioning between air and water. inchem.org |

| Sorption | Bromoalkanes can sorb to organic matter in soil and sediment, which can retard their transport in groundwater. | The soil-water partition coefficient (Koc) is used to model sorption. |

| Bioaccumulation | The lipophilic nature of bromoalkanes can lead to their accumulation in the fatty tissues of organisms. ontosight.ai | The octanol-water partition coefficient (Kow) is an indicator of bioaccumulation potential. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.